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Compound of Interest

Compound Name: 4-Bromo-2,5-difluoroaniline

Cat. No.: B053279

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide provides a comprehensive overview of the spectroscopic data for
the compound 4-Bromo-2,5-difluoroaniline (CAS No: 112279-60-4). The information
presented herein is essential for the characterization and utilization of this compound in
research and development, particularly in the fields of medicinal chemistry and materials
science. This document details predicted nuclear magnetic resonance (NMR), infrared (IR),
and mass spectrometry (MS) data, alongside standardized experimental protocols for data

acquisition.

Core Spectroscopic Data

Due to the limited availability of experimentally derived public data, the following tables
summarize predicted spectroscopic information for 4-Bromo-2,5-difluoroaniline,
supplemented with key physical and chemical properties.

Table 1: General Information for 4-Bromo-2,5-difluoroaniline
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Property Value

Molecular Formula CeHaBrrFz2N

Molecular Weight 208.01 g/mol

CAS Number 112279-60-4

Appearance White to cream to brown solid
Melting Point 71.0-77.0 °C

Table 2: Predicted *H NMR Spectroscopic Data for 4-Bromo-2,5-difluoroaniline

Predicted data obtained from computational models.

Chemical Shift ()

Coupling Constant

opm Multiplicity (3) Hz Assighment
~7.2-7.4 m - Aromatic H
~6.8-7.0 m - Aromatic H
~4.0 (broad s) S - NH:z

Table 3: Predicted 3C NMR Spectroscopic Data for 4-Bromo-2,5-difluoroaniline

Predicted data obtained from computational models.

Chemical Shift (d) ppm Assignment

~150 - 160 (d) C-F

~145 - 155 (d) C-F

~135 - 145 (d) C-NH:2

~115-125 C-H

~110 - 120 C-H

~95 - 105 C-Br

© 2025 BenchChem. All rights reserved. 2/7 Tech Support


https://www.benchchem.com/product/b053279?utm_src=pdf-body
https://www.benchchem.com/product/b053279?utm_src=pdf-body
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b053279?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer

BENGHE

Foundational & Exploratory

Check Availability & Pricing

Table 4: Predicted IR Spectroscopic Data for 4-Bromo-2,5-difluoroaniline

Predicted data obtained from computational models.

Wavenumber (cm~12) Intensity Assignment

3400 - 3500 Medium N-H stretch (asymmetric)
3300 - 3400 Medium N-H stretch (symmetric)
1600 - 1650 Strong N-H bend

1450 - 1550 Strong Aromatic C=C stretch
1200 - 1300 Strong C-N stretch

1100 - 1200 Strong C-F stretch

700 - 800 Strong C-Br stretch

Table 5: Predicted Mass Spectrometry Data for 4-Bromo-2,5-difluoroaniline

Predicted data based on isotopic distribution.

miz Relative Abundance (%) Assighment
207 ~98 [M]* (with 7°Br)
209 100 [M]* (with 81Br)
128 [M-Br]*

101 [M-Br-HCN]J*

Experimental Protocols

The following are detailed methodologies for the key spectroscopic experiments cited.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Objective: To obtain *H and 3C NMR spectra for structural elucidation.
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Procedure:

o Sample Preparation: Dissolve approximately 5-10 mg of 4-Bromo-2,5-difluoroaniline in 0.6-
0.7 mL of a deuterated solvent (e.g., CDCls, DMSO-de) in a standard 5 mm NMR tube.
Ensure the sample is fully dissolved.

 Instrumentation: Utilize a high-resolution NMR spectrometer (e.g., 400 MHz or higher).
e 1H NMR Acquisition:

o Tune and shim the spectrometer for the specific sample and solvent.

o Acquire a standard one-dimensional *H NMR spectrum.

o Typical parameters: pulse angle of 30-45°, acquisition time of 2-4 seconds, relaxation
delay of 1-5 seconds, and a sufficient number of scans to achieve a good signal-to-noise
ratio (typically 16 or more).

e 13C NMR Acquisition:
o Acquire a standard one-dimensional 3C NMR spectrum with proton decoupling.

o Typical parameters: pulse angle of 30-45°, acquisition time of 1-2 seconds, relaxation
delay of 2-5 seconds, and a significantly larger number of scans compared to *H NMR
(e.g., 1024 or more) to achieve adequate signal-to-noise.

o Data Processing: Process the raw data by applying Fourier transformation, phase correction,
and baseline correction. Calibrate the chemical shifts using the residual solvent peak as an
internal standard.

Infrared (IR) Spectroscopy

Objective: To identify the functional groups present in the molecule.
Procedure (Attenuated Total Reflectance - ATR):

o Sample Preparation: Place a small amount of the solid 4-Bromo-2,5-difluoroaniline sample
directly onto the ATR crystal.
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 Instrumentation: Use a Fourier-transform infrared (FTIR) spectrometer equipped with an ATR
accessory.

e Background Spectrum: Record a background spectrum of the empty ATR crystal to subtract
atmospheric and instrumental interferences.

o Sample Spectrum: Apply pressure to ensure good contact between the sample and the
crystal, and then collect the sample spectrum.

o Data Acquisition: Typically, 16 to 32 scans are co-added at a resolution of 4 cm~* over a
spectral range of 4000-400 cm™1.

» Data Processing: The final spectrum is presented in terms of transmittance or absorbance
versus wavenumber (cm™1).

Mass Spectrometry (MS)

Objective: To determine the molecular weight and fragmentation pattern of the molecule.
Procedure (Electron lonization - El):

o Sample Introduction: Introduce a small amount of the sample into the mass spectrometer,
typically via a direct insertion probe or after separation by gas chromatography (GC). The
sample is vaporized in the ion source.

« lonization: The gaseous molecules are bombarded with a high-energy electron beam
(typically 70 eV), causing ionization and fragmentation.

e Mass Analysis: The resulting positively charged ions are accelerated and separated based
on their mass-to-charge ratio (m/z) by a mass analyzer (e.g., quadrupole, time-of-flight).

» Detection: The separated ions are detected, and their abundance is recorded.

o Data Presentation: The data is presented as a mass spectrum, which is a plot of relative ion
abundance versus m/z.

Visualization of Spectroscopic Analysis Workflow

© 2025 BenchChem. All rights reserved. 5/7 Tech Support


https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b053279?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer

BENGHE Foundational & Exploratory

Check Availability & Pricing

The following diagram illustrates the general workflow for the spectroscopic analysis of a
chemical compound like 4-Bromo-2,5-difluoroaniline.
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'
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Structural Elucidation

Click to download full resolution via product page
Caption: General workflow for spectroscopic analysis of a chemical compound.

» To cite this document: BenchChem. [Spectroscopic Profile of 4-Bromo-2,5-difluoroaniline: A
Technical Guide]. BenchChem, [2025]. [Online PDF]. Available at:
[https://www.benchchem.com/product/b053279#spectroscopic-data-for-4-bromo-2-5-
difluoroaniline-nmr-ir-ms]

Disclaimer & Data Validity:
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The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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